molecular formula C15H14N2O2S B14134319 3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid CAS No. 1155-52-8

3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid

Cat. No.: B14134319
CAS No.: 1155-52-8
M. Wt: 286.4 g/mol
InChI Key: XZYSARWQERPHLJ-UHFFFAOYSA-N
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Description

3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2-methylphenyl group and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid typically involves the reaction of 2-methylphenyl isothiocyanate with 3-aminobenzoic acid. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tolfenamic acid: An aminobenzoic acid with a similar structure, used as a non-steroidal anti-inflammatory drug.

    Meclofenamic acid: Another aminobenzoic acid derivative with anti-inflammatory properties.

Uniqueness

3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1155-52-8

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

3-[(2-methylphenyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H14N2O2S/c1-10-5-2-3-8-13(10)17-15(20)16-12-7-4-6-11(9-12)14(18)19/h2-9H,1H3,(H,18,19)(H2,16,17,20)

InChI Key

XZYSARWQERPHLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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